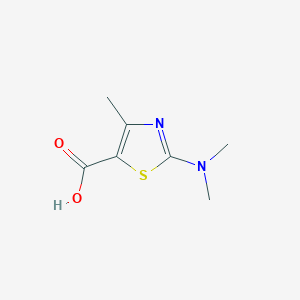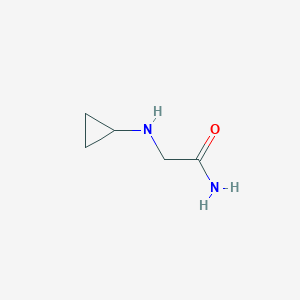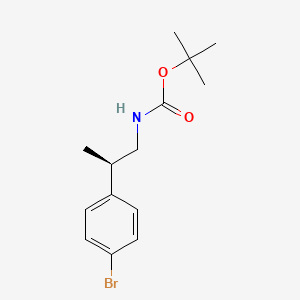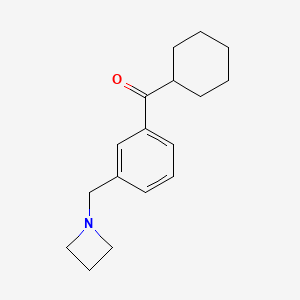
3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Dichloro-3-(3-methoxyphenyl)propiophenone is a chemical compound with the molecular formula C16H14Cl2O2 and a molecular weight of 309.2 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . The compound is characterized by its two chlorine atoms and a methoxy group attached to a phenyl ring, making it a derivative of propiophenone.
Preparation Methods
The synthesis of 3’,4’-Dichloro-3-(3-methoxyphenyl)propiophenone typically involves the condensation of substituted aromatic amines with formaldehyde under acidic conditions . This method is commonly used for the preparation of various substituted aromatic compounds. Industrial production methods may involve similar condensation reactions, often catalyzed by strong acids such as hydrochloric acid, to achieve high yields and purity .
Chemical Reactions Analysis
3’,4’-Dichloro-3-(3-methoxyphenyl)propiophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3’,4’-Dichloro-3-(3-methoxyphenyl)propiophenone has several applications in scientific research, including:
Chemistry: It is used as a reference standard in various chemical analyses and experiments.
Biology: The compound may be used in studies involving the interaction of substituted aromatic compounds with biological systems.
Medicine: Research involving the compound can provide insights into the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the development and testing of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’,4’-Dichloro-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3’,4’-Dichloro-3-(3-methoxyphenyl)propiophenone can be compared with other similar compounds, such as:
3’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone: This compound has a similar structure but with the methoxy group attached to a different position on the phenyl ring.
2’,4’-Dichloro-3-(3-methoxyphenyl)propiophenone: Another similar compound with the chlorine atoms in different positions.
These compounds share similar chemical properties and reactivity but differ in their specific structural features, which can influence their behavior in various chemical and biological contexts.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)12-6-7-14(17)15(18)10-12/h2-4,6-7,9-10H,5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUHQMZAEQZWHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644249 |
Source


|
| Record name | 1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-22-9 |
Source


|
| Record name | 1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)
